1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one
Overview
Description
1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one is an organic compound with significant importance in various fields of chemistry and industry. This compound is characterized by a pyrazolidinone ring substituted with a 4-chlorophenylmethyl group. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one can be achieved through a solvent-free method by grinding 4-chlorophenyl hydrazine and methyl acrylate in the presence of a base in a ball mill . This method is environmentally friendly and avoids the use of harmful organic solvents. The reaction conditions involve mild bases, which make the process more sustainable compared to conventional solution-phase reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves similar mechanochemical techniques. The use of ball milling not only enhances the reaction efficiency but also reduces the environmental impact by minimizing solvent waste.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions where the pyrazolidinone ring is modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a base.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution on the pyrazolidinone ring.
Major Products Formed:
Oxidation: 1-(4-Chlorophenyl)-3-pyrazolol.
Substitution: Depending on the nucleophile used, different substituted pyrazolidinones can be formed.
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and as a building block for bioactive molecules.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one involves its interaction with specific molecular targets. For instance, in the synthesis of strobilurin fungicides, the compound acts by inhibiting mitochondrial respiration in fungi, thereby preventing their growth . The molecular pathways involved include the disruption of electron transport in the mitochondrial membrane.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-3-pyrazolol
- 4-Iodopyrazole-3-ols
Comparison: 1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds like 1-(4-Chlorophenyl)-3-pyrazolol, it offers different reactivity profiles, making it suitable for various synthetic applications .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyrazolidin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-9-3-1-8(2-4-9)7-13-6-5-10(14)12-13/h1-4H,5-7H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOLTMHYVIZTCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324269 | |
Record name | 1-[(4-chlorophenyl)methyl]pyrazolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665817 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17826-71-0 | |
Record name | 1-[(4-chlorophenyl)methyl]pyrazolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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